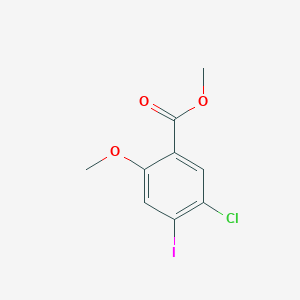

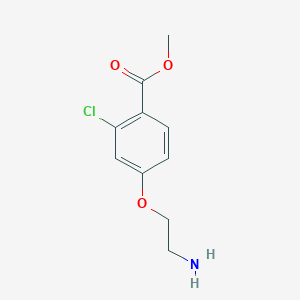

![molecular formula C15H21N3O2 B1404390 Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]- CAS No. 749898-76-8](/img/structure/B1404390.png)

Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]-

Vue d'ensemble

Description

Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]- is a compound with the molecular formula C15H21N3O2 . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various strategies. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . For instance, in 2019, Guazzelli et al. developed a series of polyhydroxylated pyrrolidines using the double reductive amination reaction .Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, which allows efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are diverse and depend on the specific compound and its functional groups. For instance, the double reductive amination reaction was used to develop a series of polyhydroxylated pyrrolidines .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by various factors, including the specific functional groups present and the stereochemistry of the molecule .Applications De Recherche Scientifique

Synthesis Methods :

- A study described a simple method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, highlighting its significance in medicinal chemistry due to its rigid diamine structure (Smaliy et al., 2011).

Biological Activities :

- Pyrrolidine derivatives, including those synthesized from carvotacetone and monoterpenes, were studied for their antimicrobial and antifungal properties. These compounds showed significant activity against methicillin-resistant Staphylococcus aureus and fungi Cryptococcus neoformans (Masila et al., 2020).

Chemical Properties and Synthesis of Derivatives :

- Research on pyrrolidin-2-ones and their derivatives, which include the structure of Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]-, emphasized their role in the synthesis of new medicinal molecules with improved biological activity. The study focused on introducing various substituents into the nucleus of pyrrolidin-2-ones (Rubtsova et al., 2020).

Biotransformation Studies :

- A novel biotransformation of an aminopyrrolidine to an aminopiperidine was investigated, providing insights into the metabolism of specific compounds in the human liver (Chen et al., 2011).

Enantioselective Syntheses :

- An efficient enantioselective nickel-catalyzed intramolecular reductive cyclization of N-alkynones was reported, providing a practical way to synthesize pyrrolidine and piperidine derivatives with chiral tertiary alcohols (Liu et al., 2018).

Optical Purity and Stereochemistry :

- The synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine, crucial in chemical synthesis for achieving complete control of stereoselectivity, was explored (Ruano et al., 2006).

Novel Routes and Reactions :

- Research on the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-Hydroxy-6-methyl-2-pyridone demonstrated new routes to various compounds, highlighting the reactivity of the pyrrolidine structure (Mekheimer et al., 1997).

Orientations Futures

The development of new pyrrolidine compounds with different biological profiles is an active area of research. The design of these compounds can be guided by understanding the influence of steric factors on biological activity, the structure-activity relationship (SAR) of the studied compounds, and the different binding modes to enantioselective proteins .

Propriétés

IUPAC Name |

[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c19-13-5-9-17(10-6-13)14-4-3-12(11-16-14)15(20)18-7-1-2-8-18/h3-4,11,13,19H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPQXBUIJLEARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN=C(C=C2)N3CCC(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

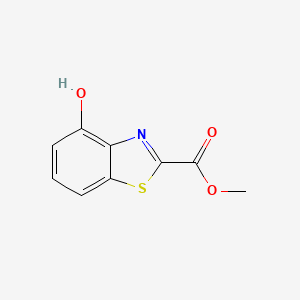

![(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1404308.png)

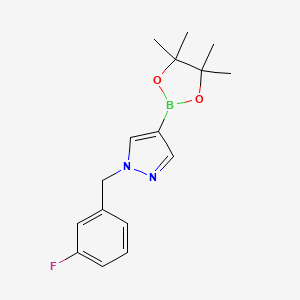

![n-[4-(Cyclopentylmethoxy)benzoyl]glycine](/img/structure/B1404312.png)

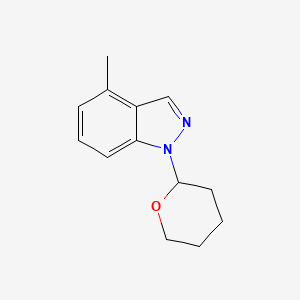

![2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1404314.png)

![2-[[(2,3,5-Trifluorophenyl)methyl]amino]ethanol](/img/structure/B1404315.png)

![Ethyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1404320.png)

![2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1404323.png)